molecular formula C24H24N2O3S B1681852 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Cat. No. B1681852
M. Wt: 420.5 g/mol
InChI Key: JKIXLEKBXHMXTN-UHFFFAOYSA-N
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Description

SZL P1-41 is a specific inhibitor of S-phase kinase-associated protein 2 (Skp2). It binds to the F-box domain of Skp2 to prevent its association with Skp1 and the formation of the Skp2 SCF complex. This compound has shown significant anti-tumor activities by augmenting p27-mediated apoptosis and senescence while impairing Akt-driven glycolysis .

Scientific Research Applications

SZL P1-41 has a wide range of scientific research applications, including:

Mechanism of Action

SZL P1-41 exerts its effects by binding to the F-box domain of Skp2, preventing its association with Skp1 and the formation of the Skp2 SCF complex. This inhibition leads to the accumulation of p27, a cyclin-dependent kinase inhibitor, which induces apoptosis and senescence in cancer cells. Additionally, SZL P1-41 impairs Akt-driven glycolysis, further inhibiting cancer cell survival .

Future Directions

The future directions for research on “3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one” and similar compounds could include further exploration of their biological activities and potential applications in medicine. Given their diverse biological activities, these compounds could be promising candidates for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SZL P1-41 involves multiple steps, including the formation of the benzothiazole ring and the subsequent attachment of the piperidinylmethyl group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of SZL P1-41 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

SZL P1-41 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include modified versions of SZL P1-41 with altered functional groups, which can potentially enhance its biological activity or stability .

Comparison with Similar Compounds

Similar Compounds

  • Skp2 inhibitor C1 (SKPin C1)
  • PRT4165
  • Avadomide (CC-122)
  • Apcin
  • Mezigdomide (CC-92480)

Uniqueness of SZL P1-41

SZL P1-41 is unique in its high specificity for Skp2, effectively preventing the formation of the Skp2 SCF complex without affecting other SCF complexes. This selective inhibition makes it a valuable tool for studying the specific role of Skp2 in cancer biology and for developing targeted cancer therapies .

properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-2-15-12-16-22(28)18(24-25-19-8-4-5-9-20(19)30-24)14-29-23(16)17(21(15)27)13-26-10-6-3-7-11-26/h4-5,8-9,12,14,27H,2-3,6-7,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIXLEKBXHMXTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCCCC3)OC=C(C2=O)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one
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3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

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